molecular formula C16H16F3NO2S B2659769 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide CAS No. 2097913-89-6

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2659769
CAS No.: 2097913-89-6
M. Wt: 343.36
InChI Key: RHMLQRIFKFXECJ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide is a complex organic compound that features a benzamide core substituted with a trifluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 2-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is reacted with 2-amino-2-[(thiophen-3-yl)methyl]propan-1-ol under basic conditions to form the desired benzamide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The benzamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The thiophene ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-hydroxy-2-[(thiophen-2-yl)methyl]propyl}-2-(trifluoromethyl)benzamide
  • N-{2-hydroxy-2-[(furan-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide
  • N-{2-hydroxy-2-[(pyridin-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide

Uniqueness

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-15(22,8-11-6-7-23-9-11)10-20-14(21)12-4-2-3-5-13(12)16(17,18)19/h2-7,9,22H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLQRIFKFXECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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